
pyridine-2,4-diamine
Overview
Description
Pyridine-2,4-diamine (CAS: 461-88-1) is a heterocyclic aromatic compound with the molecular formula C₅H₇N₃ and a molecular weight of 109.13 g/mol . It features a pyridine ring substituted with amino groups at positions 2 and 2. This compound is commercially available with high purity (≥97%) and requires storage at 2–8°C under inert, light-protected conditions due to its sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Diaminopyridine can be synthesized through several methods. One common approach involves the reduction of 2,4-dinitropyridine using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 2,4-dichloropyridine with ammonia under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, 2,4-diaminopyridine is often produced through the catalytic hydrogenation of 2,4-dinitropyridine. This process typically involves the use of a palladium or platinum catalyst and hydrogen gas under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2,4-Diaminopyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form 2,4-diaminopyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Various 2,4-diaminopyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pyridine-2,4-diamine serves as a crucial scaffold in the development of therapeutic agents. Its derivatives have shown promising activities against various diseases.
Anticancer Activity
Research has demonstrated that pyridine derivatives can act as potent anticancer agents. For instance, novel pyridine-bearing compounds have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. These compounds often target specific enzymes or pathways involved in cancer progression. A study highlighted the synthesis of pyridine derivatives with pentose moieties that exhibited significant anticancer properties through mechanisms involving enzyme inhibition and apoptosis induction .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. Its derivatives have shown efficacy against a range of pathogens, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Biological Applications
The biological applications of this compound extend beyond its medicinal uses. It has been studied for its role in modulating biochemical pathways involved in inflammation and oxidative stress.
Anti-inflammatory Agents
Pyridine derivatives have been recognized for their anti-inflammatory properties. Some compounds demonstrate the ability to scavenge reactive oxygen species (ROS) and inhibit lipoxygenase activity, which is crucial in inflammatory processes . The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyridine ring enhance these effects.
Industrial Applications
In addition to its biological relevance, this compound is utilized in various industrial applications.
Chemical Synthesis
This compound acts as a building block in organic synthesis, facilitating the creation of more complex molecules. It participates in various reactions such as oxidation and substitution, leading to the formation of valuable intermediates used in pharmaceuticals and agrochemicals .
Case Study 1: Anticancer Research
A recent study focused on synthesizing new pyridine derivatives that target cancer cells through dual mechanisms: inhibiting carbonic anhydrase and inducing apoptosis. The results indicated a reduction in tumor growth in animal models treated with these compounds .
Case Study 2: Antimicrobial Activity
Research conducted on a series of this compound derivatives showed promising results against multi-drug resistant bacterial strains. The study highlighted the importance of structural modifications to enhance antimicrobial potency while minimizing toxicity .
Data Tables
Application Area | Compound | Activity | Mechanism |
---|---|---|---|
Medicinal Chemistry | Pyridine Derivatives | Anticancer | Enzyme inhibition |
Biological Research | This compound | Antimicrobial | Disruption of cell wall synthesis |
Industrial Chemistry | This compound | Building block for organic synthesis | Oxidation and substitution reactions |
Mechanism of Action
2,4-Diaminopyridine exerts its effects by blocking potassium channels in nerve terminals. This action prolongs the duration of action potentials, leading to an increase in calcium ion influx and subsequent release of neurotransmitters. This mechanism is particularly relevant in the treatment of neurological disorders, where enhanced neurotransmitter release can improve muscle function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-2,4-Dicarboxylic Acid Derivatives
Examples :
- 5-((2-cyclopropylbenzyl)amino)pyridine-2,4-dicarboxylic acid (20j)
- 5-((4-methoxybenzyl)amino)pyridine-2,4-dicarboxylic acid (20h)
Key Differences :
- Functional Groups : Carboxylic acid groups at positions 2 and 4 instead of amines.
- Biological Activity : These derivatives act as selective inhibitors of JMJD5 , a histone demethylase involved in epigenetic regulation. Structural studies reveal conserved binding modes despite differing substituents .
- Structural Impact: The carboxylic acid groups enhance hydrogen-bonding interactions with enzyme active sites, unlike the basic amino groups in pyridine-2,4-diamine.
Pyrimidine-2,4-diamine Derivatives
Examples :
- TH588 hydrochloride (N4-Cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine): Kinase inhibitor targeting MTH1 .
- GW2580 : Inhibits colony-stimulating factor 1 receptor (CSF1R) .
Key Differences :
- Core Structure : Pyrimidine ring (two nitrogen atoms) vs. pyridine (one nitrogen). This alters electronic distribution and hydrogen-bonding capacity.
- Biological Targets : Pyrimidine derivatives exhibit diverse activities, including kinase inhibition and neurogenesis induction, driven by substituents like cyclopropyl or methoxybenzyl groups .
- Synthesis : Pyrimidine-2,4-diamine synthesis often requires activating reagents like triphenylphosphine in acetic acid, yielding ~77% under optimized conditions .
Imidazo[4,5-c]pyridine-2,6-diamine Compounds
Examples : MMV692857, MMV1542789 (antimalarial agents) .
Key Differences :
- Fused Ring System : The imidazole ring fused to pyridine increases planarity and rigidity.
- Activity : These compounds exhibit fast ring-stage antimalarial activity (100–280 nM) by mimicking chloroquine’s mechanism. This compound lacks reported antiparasitic activity .
Substituted this compound Analogs
Examples :
- N-(4-(4-fluorophenyl)methyl)-6-(trifluoromethyl)this compound (Compound 11): MvfR antagonist targeting Pseudomonas aeruginosa virulence .
- N2-Methylthis compound hydrochloride : Methylation reduces basicity and alters solubility .
Key Differences :
- Substituent Effects : Trifluoromethyl groups enhance lipophilicity and binding to hydrophobic enzyme pockets. Methylation modifies pharmacokinetic properties.
- Applications : this compound derivatives are prioritized in antimicrobial drug design due to their ability to disrupt bacterial signaling pathways .
Comparative Data Table
Biological Activity
Pyridine-2,4-diamine, also known as 2,4-diaminopyridine (DAP), is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its anticancer properties, antibacterial effects, and potential as a therapeutic agent in various diseases.
Chemical Structure and Properties
This compound is characterized by the presence of two amino groups (-NH2) attached to a pyridine ring at the 2 and 4 positions. This unique structure contributes to its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a study on pyrido[2,3-d]pyrimidines revealed that 2,4-diaminopyrido[2,3-d]pyrimidine exhibited dose-dependent antiangiogenic and pro-apoptotic actions against various cancer cell lines. The compound was found to target multiple pathways involved in cancer progression, including tyrosine kinase and phosphatidylinositol-3 kinase pathways .
Case Study: Antiproliferative Effects
A comprehensive evaluation of newly synthesized pyridinethione derivatives demonstrated significant antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer). Notably, compounds derived from this compound showed selective activity against liver and colon cancers while exhibiting low cytotoxicity towards non-tumor cells .
Table 1: Antiproliferative Activity of Pyridine Derivatives
Compound | Cancer Cell Line | IC50 (µM) | Selectivity |
---|---|---|---|
3b | HCT-116 | 5.0 | High |
4c | HepG-2 | 7.5 | High |
5d | MCF-7 | 20.0 | Moderate |
Antibacterial Activity
This compound derivatives have also shown promising antibacterial activity. A study indicated that certain derivatives were effective against Mycobacterium tuberculosis at concentrations below 1 µg/ml. The mechanism involved inhibition of β-lactamase enzymes through covalent bonding with specific residues .
Case Study: Resistance Mechanisms
In research focusing on the resistance mechanisms of M. tuberculosis, mutants resistant to pyridine derivatives exhibited mutations in the mmpR5 gene, which is linked to drug resistance. This highlights the potential of pyridine compounds not only as therapeutic agents but also in understanding microbial resistance .
Table 2: Antibacterial Activity of Pyridine Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
11 | Mycobacterium tuberculosis | <1 µg/ml |
15 | Biofilm-forming strains | <1 µg/ml |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds derived from this compound inhibit key enzymes involved in cancer progression and bacterial resistance.
- Molecular Docking Studies : Docking studies reveal that these compounds interact effectively with target proteins associated with cancer and bacterial pathogens .
- Radical Scavenging Properties : Some derivatives exhibit antioxidant activity by scavenging reactive oxygen species (ROS), which are implicated in inflammation and cancer .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyridine-2,4-diamine and its derivatives?
this compound derivatives are typically synthesized via nucleophilic substitution, oxidation, or reduction reactions. For example, the introduction of substituents to the pyridine core often employs nucleophilic reagents like sodium methoxide under controlled conditions. Oxidation of intermediates may utilize potassium permanganate, while reductions are achieved with sodium borohydride or lithium aluminum hydride . Structural confirmation is performed via NMR and mass spectrometry, with purity assessed using HPLC or elemental analysis .
Q. How is this compound characterized structurally and spectroscopically?
Structural characterization relies on single-crystal X-ray diffraction (SCXRD) to resolve bond lengths, angles, and hydrogen-bonding networks. For instance, SCXRD reveals planar this compound molecules with intermolecular N–H⋯N hydrogen bonds forming infinite ribbons . Spectroscopic methods include -NMR (e.g., amino protons at δ 6.2–7.0 ppm) and -NMR (pyridine carbons at δ 150–160 ppm), complemented by high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. What basic biological activities are associated with this compound derivatives?
this compound scaffolds exhibit antimicrobial and anticancer properties. For example, derivatives with nitro or piperidine substituents show inhibitory effects against bacterial enzymes (e.g., dihydrofolate reductase) and antiproliferative activity in cancer cell lines. Biological assays, such as MIC (minimum inhibitory concentration) and MTT (cell viability), are standard for evaluating these activities .
Q. How does the position of amino groups on the pyridine ring affect chemical properties?
The 2,4-diamine substitution pattern enhances hydrogen-bonding capacity compared to isomers like pyridine-3,4-diamine. This increases solubility in polar solvents and stabilizes interactions with biological targets (e.g., enzyme active sites). Computational studies (DFT) predict higher dipole moments for 2,4-derivatives, aligning with experimental solubility data .
Q. What safety protocols are essential when handling this compound in the lab?
this compound is moisture-sensitive and may decompose upon prolonged air exposure. Use inert atmospheres (N/Ar) for storage and reactions. Personal protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation. Waste disposal must follow hazardous chemical guidelines, with neutralization prior to aqueous disposal .
Advanced Research Questions
Q. How can X-ray crystallography resolve hydrogen-bonding networks in this compound complexes?
SCXRD using SHELX software identifies hydrogen-bond motifs (e.g., rings in this compound-acetone solvates). Data collection at low temperatures (100 K) minimizes crystal degradation. Refinement parameters (e.g., anisotropic displacement) and Hirshfeld surface analysis quantify intermolecular interactions, revealing dominant N–H⋯O/N bonds and weaker C–H⋯π contacts .
Q. What strategies optimize the synthesis of coordination polymers using this compound derivatives?
Coordination polymers are synthesized via solvothermal reactions with transition metals (e.g., Co, Ni). Pyridine-2,4,6-tricarboxylic acid derivatives act as tridentate ligands, forming 2D/3D frameworks. Challenges include controlling metal-ligand stoichiometry and preventing ligand hydrolysis. Powder XRD and magnetic susceptibility measurements validate structural integrity and properties .
Q. How do substitution patterns influence this compound’s role in Toll-like receptor (TLR) modulation?
Derivatives with aryl or heterocyclic substituents (e.g., thiophene) enhance TLR7 binding affinity. Structure-activity relationship (SAR) studies combine molecular docking (AutoDock) and in vitro assays (e.g., NF-κB luciferase reporter). Nitro groups at specific positions improve potency, while bulky substituents reduce solubility, requiring prodrug strategies .
Q. What computational methods predict this compound reactivity in drug design?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations model ligand-protein binding kinetics (e.g., with FAK inhibitors). QSAR models correlate substituent electronic parameters (Hammett σ) with biological activity, guiding rational design .
Q. How are this compound derivatives used in experimental phasing of macromolecular structures?
Derivatives like this compound-acetone solvates serve as heavy-atom substitutes in SAD/MAD phasing. SHELXC/D/E pipelines automate phase determination, leveraging high anomalous scattering from bromine or iodine substituents. Resolution limits (<1.5 Å) and twinning corrections are critical for accurate electron density maps .
Properties
IUPAC Name |
pyridine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-4-1-2-8-5(7)3-4/h1-3H,(H4,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFLKGMDBKQMAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196723 | |
Record name | 2,4-Diaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461-88-1 | |
Record name | 2,4-Diaminopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diaminopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-DIAMINOPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96832TI6EN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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